6-Acetamido-3-chloropicolinic acid
Overview
Description
6-Acetamido-3-chloropicolinic acid is a chemical compound with the molecular formula C₈H₇ClN₂O₃ and a molecular weight of 214.61 g/mol . It is also known by its IUPAC name, 6-(acetylamino)-3-chloro-2-pyridinecarboxylic acid . This compound is characterized by the presence of an acetamido group at the 6th position and a chlorine atom at the 3rd position on the picolinic acid ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetamido-3-chloropicolinic acid typically involves the chlorination of picolinic acid followed by acetylation. The general synthetic route can be summarized as follows:
Chlorination: Picolinic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the chlorine atom at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Acetamido-3-chloropicolinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3rd position can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield 3-chloropicolinic acid and acetic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Substitution Reactions: Products include 3-aminopicolinic acid or 3-thiocyanatopicolinic acid.
Hydrolysis: Major products are 3-chloropicolinic acid and acetic acid.
Scientific Research Applications
6-Acetamido-3-chloropicolinic acid has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 6-Acetamido-3-chloropicolinic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Acetamidopicolinic acid: Similar structure but lacks the chlorine atom at the 3rd position.
3-Chloropicolinic acid: Similar structure but lacks the acetamido group at the 6th position.
6-Acetamido-2-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom at the 3rd position.
Uniqueness
6-Acetamido-3-chloropicolinic acid is unique due to the presence of both the acetamido group and the chlorine atom, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
6-acetamido-3-chloropyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-4(12)10-6-3-2-5(9)7(11-6)8(13)14/h2-3H,1H3,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBJMIADAUOHHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=C(C=C1)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675381 | |
Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-38-4 | |
Record name | 6-Acetamido-3-chloropyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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